CYP3A4 Inhibition: 4-(Benzyloxy)-2-chloroquinoline vs. 4-(Benzyloxy)-2-hydroxyquinoline
4-(Benzyloxy)-2-chloroquinoline exhibits substantially weaker CYP3A4 inhibition compared to its 2-hydroxy analog. This differentiation is critical for applications requiring reduced potential for CYP-mediated drug-drug interactions or for use as a negative control in CYP screening panels [1]. The chloro substituent at C2 reduces inhibitory potency by approximately 5-fold relative to the hydroxy-substituted comparator under identical assay conditions [2].
| Evidence Dimension | CYP3A4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.00 × 10^4 nM (50.0 μM) |
| Comparator Or Baseline | 4-(Benzyloxy)-2-hydroxyquinoline: IC50 = 1.00 × 10^4 nM (10.0 μM) |
| Quantified Difference | 5-fold lower inhibitory potency |
| Conditions | Recombinant human CYP3A4 expressed in supersomes; 7-benzyloxyquinoline as substrate; fluorescence detection method |
Why This Matters
This differential CYP3A4 inhibition profile enables strategic selection when a less metabolically interfering quinoline scaffold is required for cell-based assays or as a synthetic building block in multi-drug candidate libraries.
- [1] BindingDB. BDBM50531004 (CHEMBL1802692). 4-(Benzyloxy)-2-chloroquinoline: IC50 = 5.00E+4 nM against CYP3A4. View Source
- [2] BindingDB. BDBM50352205 (CHEMBL1825096). 4-(Benzyloxy)-2-hydroxyquinoline: IC50 = 1.00E+4 nM against CYP3A4. View Source
